N,N-Dibenzylglycine

Description

BenchChem offers high-quality N,N-Dibenzylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dibenzylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

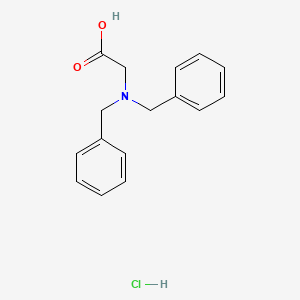

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(dibenzylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJMHIJOGFDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215448 | |

| Record name | N,N-Dibenzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65130-70-3 | |

| Record name | N,N-Dibenzylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065130703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Operational Safety & Technical Profile: N,N-Dibenzylglycine Hydrochloride

CAS: 65130-70-3 | Formula: C₁₆H₁₇NO₂ · HCl | MW: 291.77 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profiling

Beyond the SDS: While standard Safety Data Sheets classify this compound generically, the researcher must recognize it as the hydrochloride salt of a bulky, lipophilic amino acid derivative. Unlike simple glycine, the two benzyl groups introduce significant steric hindrance and lipophilicity, altering its solubility and reactivity profile.

Critical Physicochemical Data

| Property | Value | Technical Implication |

| Physical State | White to off-white crystalline powder | High potential for electrostatic dust generation during weighing. |

| Melting Point | ~196–200 °C (Dec.) | High thermal stability, but prone to decarboxylation near MP. Do not overheat during drying. |

| Solubility (Water) | Moderate to Low (Cold) | The hydrophobic benzyl rings compete with the ionic headgroup. Recrystallization from hot water/ethanol is viable. |

| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Et₂O | Can be precipitated from alcoholic solutions by adding non-polar anti-solvents (Ether/Hexane). |

| Acidity (pKa) | ~2.3 (COOH), ~8.5 (NH⁺) | The HCl salt is acidic in solution. It will protonate weak bases. |

| Hygroscopicity | Moderate | Store in a desiccator. Moisture uptake alters stoichiometry in precise coupling reactions. |

Part 2: Risk Assessment & Hazard Mitigation (E-E-A-T)

Expert Insight: The primary risk with CAS 65130-70-3 is not acute systemic toxicity (which is "not fully investigated" but predicted to be low based on structural analogs), but rather local tissue damage due to acidity and sensitization . The hydrochloride moiety releases HCl upon contact with moisture (mucous membranes).

Hazard Classification (GHS)[2]

-

H314/H315: Causes skin irritation/burns (concentration dependent).

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation (Dust hazard).

Operational Handling Protocols

The "Dust Control" Imperative: Because N,N-dibenzylglycine HCl is a charged crystalline solid, it is prone to static cling. Standard weighing often results in aerosolization.

-

Engineering Control: Use a static eliminator (ionizing bar) inside the balance enclosure.

-

PPE Stratification:

-

Standard: Nitrile gloves (0.11 mm), Lab coat, Safety glasses.

-

High Dust: N95 respirator or P100 filter if handling >10g outside a fume hood.

-

-

Decontamination: Do not sweep dry powder. Wet wipe with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize the acid residue immediately.

Part 3: Synthesis & Application Context

Context: N,N-Dibenzylglycine is frequently used as a ligand precursor in metal-catalyzed reactions or as a chiral auxiliary intermediate (if substituted). The synthesis typically involves the double alkylation of glycine.

Synthesis Workflow (Reductive Amination vs. Alkylation)

The most robust route for the lab scale is the reaction of glycine with benzyl chloride in the presence of a base, followed by acidification to generate the HCl salt.

Step-by-Step Protocol:

-

Dissolution: Dissolve Glycine (1.0 eq) in 2M NaOH (2.2 eq). The base prevents protonation of the amine, ensuring nucleophilicity.

-

Alkylation: Add Benzyl Chloride (2.1 eq) dropwise at 60–80 °C. Caution: Benzyl chloride is a potent lachrymator.

-

Workup: The reaction mixture will separate. Wash with non-polar solvent (Ether) to remove unreacted benzyl chloride.

-

Salt Formation: Acidify the aqueous layer with conc. HCl to pH < 1. The N,N-dibenzylglycine HCl will precipitate or can be extracted into DCM if the free acid is preferred.

-

Purification: Recrystallize from Ethanol/Ether.

Visualization: Safe Synthesis Lifecycle

The following diagram maps the logic flow for synthesizing and isolating the compound safely, highlighting critical decision points (pH adjustment).

Figure 1: Synthesis and isolation workflow for N,N-Dibenzylglycine HCl, emphasizing waste stream segregation.

Part 4: Emergency Response & Stability

Scenario: A 50g bottle is dropped and shatters on the benchtop.

-

Evacuate: Clear the immediate area of personnel to prevent dust inhalation.

-

Ventilate: Ensure fume hood sashes are open; increase room exchange rate if possible.

-

Neutralize: Cover the spill with Sodium Carbonate (soda ash) or Calcium Carbonate . This will fizz (CO₂ release) as it neutralizes the HCl salt.

-

Clean: Once fizzing stops, scoop up the paste. Wash the surface with water.[3][2]

Thermal Stability: Avoid temperatures >180°C. The compound decomposes, releasing Benzyl chloride vapors (lachrymator) and HCl gas.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174081, N,N-Dibenzylglycine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. General Procedure for N-Alkylation of Amino Acids. (Analogous methodology cited for context). Retrieved from [Link]

Sources

N,N-Dibenzylglycine: A Strategic Scaffold for Asymmetric Amino Acid & Beta-Lactam Synthesis

[1]

Executive Summary

N,N-Dibenzylglycine (CAS 17408-29-6) and its ethyl ester derivative (CAS 10596-74-4) serve as critical "masked" glycine equivalents in modern pharmaceutical chemistry.[1] Unlike simple glycine, which is prone to non-selective N-alkylation and racemization, the N,N-dibenzyl protected form sterically shields the nitrogen atom.[1] This unique steric environment forces electrophilic attack exclusively to the

Chemical Profile & Properties[2][3][4][5]

The utility of N,N-Dibenzylglycine lies in the stability of the dibenzyl protective group. It is stable against basic hydrolysis and nucleophilic attack but can be cleanly removed via catalytic hydrogenolysis (Pd/C, H

Key Identifiers

| Form | Chemical Name | CAS Number | Molecular Weight |

| Free Acid | N,N-Dibenzylglycine | 17408-29-6 | 255.31 g/mol |

| Ethyl Ester | Ethyl N,N-dibenzylglycinate | 10596-74-4 | 283.37 g/mol |

| HCl Salt | N,N-Dibenzylglycine HCl | 65130-70-3 | 291.77 g/mol |

Physicochemical Properties[3]

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene); poor solubility in water (free base).

-

pKa: The dibenzyl substitution lowers the basicity of the nitrogen compared to glycine, reducing its nucleophilicity in subsequent coupling reactions until deprotected.

Synthetic Utility & Mechanism[5][7][8]

The core value of N,N-Dibenzylglycine is its ability to direct reactivity. By "locking" the nitrogen with two bulky benzyl groups, chemists can exploit the

Core Synthesis: Preparation of N,N-Dibenzylglycine Ethyl Ester

The most robust industrial route involves the double alkylation of glycine ethyl ester with benzyl chloride.

Reaction Logic:

-

Base Selection: A weak inorganic base (K

CO -

Stoichiometry: Excess benzyl chloride (>2.2 eq) is critical to drive the reaction to completion and prevent the formation of the mono-benzyl impurity.

-

Solvent: Polar aprotic solvents (Acetonitrile, DMF) or Ethanol are preferred to solubilize the intermediate salts.

Figure 1: Stepwise alkylation pathway preventing mono-benzyl impurity formation.

Pharmaceutical Applications

Pathway A: Synthesis of Non-Natural -Amino Acids

This is the primary research application.[1] The N,N-dibenzyl group prevents N-alkylation, allowing the enolate of the ester to react with alkyl halides to form

-

Mechanism: Lithium Diisopropylamide (LDA) generates the enolate at -78°C. The sterically hindered nitrogen prevents self-condensation.[1]

-

Downstream: Hydrogenolysis yields the free

-amino acid (e.g.,

Pathway B: -Lactam Precursors

N,N-Dibenzylglycine is used to synthesize

Pathway C: Grignard Reactions for Amino Alcohols

The ester function of N,N-Dibenzylglycine ethyl ester reacts with Grignard reagents (2 equivalents) to form tertiary amino alcohols. These are vital chiral ligands and intermediates for drugs like Diltiazem (calcium channel blocker) analogs.

Figure 2: Divergent synthetic utility of the N,N-Dibenzylglycine scaffold.

Experimental Protocol: Synthesis of N,N-Dibenzylglycine Ethyl Ester

Objective: Synthesis of N,N-Dibenzylglycine Ethyl Ester from Glycine Ethyl Ester HCl. Scale: 100 mmol basis.

Materials

-

Glycine Ethyl Ester Hydrochloride (14.0 g, 100 mmol)

-

Benzyl Chloride (27.8 g, 220 mmol)

-

Triethylamine (30.0 g, ~300 mmol) or K

CO -

Ethanol (Absolute, 150 mL)

-

Dichloromethane (DCM) for extraction[1]

Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Glycine Ethyl Ester HCl (14.0 g) in Ethanol (150 mL).

-

Base Addition: Add Triethylamine (30.0 g) dropwise. The solution will clear as the free amine is liberated.

-

Alkylation: Add Benzyl Chloride (27.8 g) slowly over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the mono-benzyl intermediate.

-

Note: If mono-benzyl species persists, add an additional 0.2 eq of Benzyl Chloride and reflux for 2 hours.[1]

-

-

Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na

SO

Self-Validating Checkpoint: The product should show a singlet for the benzylic protons (~3.8 ppm) integrating to 4H in

References

-

Chemical Profile & Structure: PubChem. N,N-Dibenzylglycine Ethyl Ester Compound Summary. National Library of Medicine. [Link][1]

-

Application in Beta-Lactams: Ojima, I. et al. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Journal of Organic Chemistry. [Link]

-

Grignard Reactivity: Master Organic Chemistry. Reaction of Grignard Reagents with Esters. [Link]

-

Alpha-Alkylation Strategy: Gray, B.D.[1] & Jeffs, P.W.[2] Alkylation and condensation reactions of N,N-dibenzylglycine esters. J. Chem. Soc., Chem. Commun., 1987, 1329-1330. [Link]

N,N-Dibenzylglycine: A Technical Guide to its Biological and Toxicological Profile

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular innovation, this document serves as an in-depth technical guide into the biological and toxicological profile of N,N-Dibenzylglycine. While primarily recognized as a versatile synthetic intermediate, a thorough understanding of its intrinsic properties is paramount for its safe and effective application. Direct research on the biological activity and toxicity of N,N-Dibenzylglycine is limited. Therefore, this guide adopts a predictive and inferential approach, grounded in the established knowledge of its structural components and the metabolic pathways of related compounds. By dissecting the molecule into its constituent parts—the N,N-dibenzyl moiety and the glycine backbone—we can construct a scientifically robust profile to inform future research and development.

Chemical Identity and Physicochemical Properties

N,N-Dibenzylglycine, also known as 2-(dibenzylamino)acetic acid, is a tertiary amine and a derivative of the amino acid glycine.[1] Its chemical structure features a central nitrogen atom bonded to two benzyl groups and a carboxymethyl group.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 255.31 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Inferred from structure |

The Pivotal Role of N,N-Dibenzylglycine in Synthesis

The primary and well-documented application of N,N-Dibenzylglycine and its esters, such as N,N-Dibenzylglycine ethyl ester, lies in their function as a crucial building block in organic synthesis.[2] Its utility spans the pharmaceutical, agrochemical, and fine chemical industries.

Key Synthetic Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of a variety of pharmaceutical agents, with a notable application in the development of compounds targeting neurological conditions.[2]

-

Peptoid and Peptide Modification: The N-substituted glycine scaffold is fundamental to the synthesis of peptoids, which are oligomers of N-substituted glycines. Peptoids are of significant interest in drug discovery due to their proteolytic resistance and potential to mimic peptide structures.[3][4][5]

-

Asymmetric Synthesis: The structural characteristics of N,N-Dibenzylglycine derivatives allow for their use in asymmetric synthesis, a critical process for producing enantiomerically pure compounds, which is often essential for therapeutic efficacy and safety.

-

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is a valuable precursor for the synthesis of various agrochemicals and other complex organic molecules.[2]

Predicted Metabolic Pathways and Biological Fate

Figure 1: Predicted metabolic pathways of N,N-Dibenzylglycine.

Causality Behind Predicted Pathways:

-

N-Debenzylation: Studies on N-benzyl-4-substituted anilines have demonstrated that N-debenzylation is a significant metabolic route.[6] This process, likely mediated by cytochrome P450 (CYP450) enzymes, would cleave the benzyl groups, leading to the formation of N-benzylglycine and subsequently glycine and benzylamine.

-

N-Oxidation: The in vitro metabolism of dibenzylamine has been shown to predominantly undergo N-oxidation to form N,N-dibenzylhydroxylamine.[7] This suggests that the tertiary amine in N,N-Dibenzylglycine could be a substrate for flavin-containing monooxygenases (FMOs).

-

Metabolism of Benzylamine: The released benzylamine would likely be further metabolized via oxidative deamination to benzyl alcohol, which is then oxidized to benzoic acid.[8]

-

Glycine Conjugation: Benzoic acid is detoxified in the liver through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[8]

Inferred Biological Activity

The potential biological activity of N,N-Dibenzylglycine can be inferred from the known effects of its constituent parts and potential metabolites.

The Glycine Moiety: A Source of Bioactivity

Should N,N-Dibenzylglycine undergo metabolism to release glycine, a range of biological effects associated with this amino acid could be anticipated. Glycine is a non-essential amino acid with a surprisingly diverse range of functions:

-

Anti-inflammatory and Cytoprotective Effects: Glycine has well-documented anti-inflammatory, cytoprotective, and immunomodulatory properties.[9][10][11]

-

Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, primarily in the brainstem and spinal cord. It is also a co-agonist at NMDA receptors.[10][11]

-

Metabolic Regulation: It plays a role in the synthesis of crucial biomolecules such as creatine and purine nucleotides and can influence insulin response.[9]

The N-Substituted Glycine Scaffold: Potential for Inherent Activity

N-substituted glycine derivatives, particularly peptoids, are recognized for their biological activities.[3][4][5] This raises the possibility that N,N-Dibenzylglycine itself, or its derivatives, could exhibit intrinsic biological effects beyond being a simple synthetic precursor. The N-dibenzyl substitution confers significant lipophilicity, which could facilitate membrane permeability and interaction with intracellular targets.

Predictive Toxicology

A comprehensive toxicological assessment of N,N-Dibenzylglycine has not been published. Therefore, a predictive approach based on its potential metabolites is necessary.

Toxicity Profile of Benzyl Alcohol

The most significant toxicological concern arises from the potential metabolic formation of benzyl alcohol. Benzyl alcohol has low acute toxicity with a reported LD₅₀ of 1.2 g/kg in rats.[8] However, at high concentrations, it can induce severe adverse effects, including:

-

Respiratory failure

-

Vasodilation and hypotension

-

Convulsions and paralysis[8]

Of particular note is the "gasping syndrome" observed in neonates exposed to benzyl alcohol, which is attributed to their reduced metabolic capacity.[8][12][13] This syndrome is characterized by progressive metabolic acidosis, bradycardia, and gasping respirations.[12]

Glycine Toxicity

Glycine is generally considered safe, even at high doses.[11] However, extremely high concentrations could potentially disrupt neurotransmitter balance.

Proposed Experimental Protocols for Biological and Toxicological Evaluation

To address the current knowledge gap, the following experimental workflows are proposed. These protocols are designed as self-validating systems to ensure the generation of robust and reliable data.

In Vitro Metabolism and Bioactivity Assessment

Figure 2: Workflow for in vitro evaluation of N,N-Dibenzylglycine.

Step-by-Step Methodology: In Vitro Metabolism

-

Preparation of Microsomes: Isolate liver microsomes from different species (e.g., human, rat, mouse) to assess inter-species variability.

-

Incubation: Incubate N,N-Dibenzylglycine with the microsomal preparations in the presence of NADPH-generating system.

-

Sample Analysis: At various time points, quench the reaction and analyze the supernatant by LC-MS/MS and NMR to identify and quantify the parent compound and its metabolites.

-

Causality Check: The identification of metabolites such as N-benzylglycine, benzylamine, and N,N-dibenzylhydroxylamine would validate the predicted metabolic pathways.

In Vivo Acute and Subchronic Toxicity Studies

Figure 3: Workflow for in vivo toxicity assessment of N,N-Dibenzylglycine.

Step-by-Step Methodology: 28-Day Subchronic Toxicity Study

-

Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer N,N-Dibenzylglycine daily via oral gavage at three dose levels plus a vehicle control group for 28 days.

-

Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

-

Self-Validation: The correlation between dose levels and the incidence and severity of any observed effects will provide a self-validating system for determining a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

N,N-Dibenzylglycine is a compound of significant interest due to its widespread use as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals. While direct data on its biological activity and toxicity are scarce, a predictive analysis based on its structural components and the metabolism of related compounds suggests that its in vivo effects would likely be driven by its metabolites, namely glycine and benzyl alcohol. The potential for anti-inflammatory and neuromodulatory effects from the glycine moiety, contrasted with the potential for toxicity from benzyl alcohol at high concentrations, presents a complex profile that warrants further investigation.

The experimental protocols outlined in this guide provide a clear roadmap for elucidating the metabolic fate, biological activity, and toxicological profile of N,N-Dibenzylglycine. Such studies are essential for ensuring the safe handling and use of this important synthetic building block and for potentially uncovering novel therapeutic applications of N-substituted glycine derivatives.

References

-

PubChem. N-Benzylglycine ethyl ester. [Link]

-

Razak, M. A., et al. (2022). The Role of Amino Acid Glycine on Cardiovascular Health and Its Beneficial Effects: A Narrative Review. Pharmaceuticals, 15(12), 1475. [Link]

-

Meza-Ríos, A., et al. (2023). Beneficial effects of Glycine in the Organism. Encyclopedia.pub. [Link]

-

Coutts, R. T., & Kovac, S. (1977). Identification of N,N-dibenzylhydroxylamine as the major in vitro metabolic product from rabbit fortified hepatic homogenates. Drug Metabolism and Disposition, 5(3), 272-276. [Link]

-

PubChem. N,N-Dibenzylglycine. [Link]

-

Alcaraz-Contreras, Y., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3127. [Link]

-

National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 343, 1–158. [Link]

-

Lim, J. C. S., et al. (2023). The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. Clinical Nutrition, 42(12), 2442-2453. [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

-

Razak, M. A., & Begum, P. S. (2016). Beneficial Effects of the Amino Acid Glycine. ResearchGate. [Link]

-

Labcorp. N-Benzylglycine: A Key Intermediate in Pharmaceutical & Chemical Synthesis. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

Kohl, F., et al. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. [Link]

-

National Toxicology Program. (1989). Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). Technical report series. OSTI.GOV. [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]

-

Farooqi, Z. U. R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30097–30111. [Link]

-

Lund, G., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Chemistry, 15(21), 3652-3679. [Link]

Sources

- 1. N,N-Dibenzylglycine | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Sciforum : Event management platform [sciforum.net]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of dibenzylamine: identification of NN-dibenzylhydroxylamine as the major in vitro metabolic product from rabbit fortified hepatic homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dibenzylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Characterization

Accurate characterization begins with unambiguous identification and fundamental molecular properties. N,N-Dibenzylglycine can exist as a free acid or, more commonly, as a hydrochloride salt. It is crucial to distinguish between these forms as their properties, including molecular weight and solubility, differ significantly.

The parent compound is 2-(dibenzylamino)acetic acid .[1] Its hydrochloride salt is referred to as 2-(dibenzylamino)acetic acid;hydrochloride .[2]

Caption: Chemical Structure of N,N-Dibenzylglycine (Free Acid).

Molecular Weight and Formula

The molecular properties of both the free acid and its hydrochloride salt are summarized below. These values are foundational for all subsequent experimental work, from preparing solutions of known molarity to interpreting analytical data.

| Property | N,N-Dibenzylglycine (Free Acid) | N,N-Dibenzylglycine HCl (Salt) |

| IUPAC Name | 2-(dibenzylamino)acetic acid[1] | 2-(dibenzylamino)acetic acid;hydrochloride[2] |

| Synonyms | (Dibenzylamino)acetic acid | Dibenzylglycine hydrochloride |

| CAS Number | 17360-47-3[1] | 65130-70-3[2] |

| Molecular Formula | C₁₆H₁₇NO₂[1] | C₁₆H₁₈ClNO₂[2] |

| Molecular Weight | 255.31 g/mol [1] | 291.77 g/mol [2] |

| Monoisotopic Mass | 255.125928785 Da[1] | 291.1026065 Da[2] |

The Solubility Profile: A Theoretical and Practical Approach

Solubility is a critical parameter in drug development, influencing everything from bioavailability to the feasibility of formulation. The structure of N,N-Dibenzylglycine presents a classic case of competing functionalities.

-

Hydrophilic Core: The glycine backbone, with its carboxylic acid and tertiary amine groups, provides a polar, hydrophilic center capable of hydrogen bonding and ionization.

-

Hydrophobic Shield: The two large, nonpolar benzyl groups create a significant hydrophobic shield around the polar core. This steric hindrance and lipophilicity are expected to dominate the molecule's behavior, leading to low intrinsic aqueous solubility.

Given the absence of published quantitative data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method .[3] This method is considered the most reliable because it allows a true equilibrium to be established between the undissolved solid and the solvent, providing a definitive measure of a compound's solubility limit under specific conditions.[3]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This section details a robust, self-validating protocol for determining the solubility of N,N-Dibenzylglycine in various solvents.

Causality Behind Experimental Design

The goal is not just to generate a number, but to ensure that number represents a true thermodynamic equilibrium. Every step is designed to achieve this and validate the result.

-

Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.[3]

-

Prolonged Equilibration: The time required to reach equilibrium can vary.[3] Taking samples at multiple, extended time points (e.g., 24, 48, and 72 hours) and finding a plateau in concentration confirms that equilibrium has been reached.

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker/incubator is essential for reproducibility.

-

pH Control (for Aqueous Solvents): As an amino acid derivative, the ionization state (and thus solubility) of N,N-Dibenzylglycine is highly pH-dependent. Using buffered aqueous media is critical.

-

High-Specificity Quantification: Using a technique like HPLC-UV ensures that you are only measuring the concentration of the dissolved analyte, not impurities or degradants.[4]

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Materials and Reagents

-

Test Compound: N,N-Dibenzylglycine (free acid or HCl salt), solid, purity >98%.

-

Solvents:

-

Aqueous: Purified water, Phosphate Buffered Saline (PBS) pH 7.4.

-

Polar Protic: Ethanol, Methanol.

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

-

Nonpolar: Dichloromethane (DCM).

-

-

Equipment: Analytical balance, temperature-controlled orbital shaker, 2 mL glass vials with screw caps, centrifuge, volumetric flasks.

-

Filtration: 0.22 µm PTFE syringe filters (chosen for broad chemical compatibility).

-

Analysis: Calibrated HPLC system with a UV detector and a suitable C18 column.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid N,N-Dibenzylglycine (e.g., ~10 mg, accurately weighed) to a 2 mL glass vial. This ensures undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.[5] For robust validation, prepare triplicate vials for each solvent and plan to sample at 24, 48, and 72 hours.

-

Sample Collection: At each time point, remove the vials from the shaker. Allow the solid to settle for 30 minutes.

-

Separation of Solid: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[6] This step is critical to remove all undissolved particles.

-

Dilution: Based on expected solubility, dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration against a freshly prepared calibration curve of N,N-Dibenzylglycine standards of known concentration.

HPLC Quantification Method

-

Rationale: Reversed-phase HPLC is ideal for separating and quantifying moderately polar to nonpolar compounds like N,N-Dibenzylglycine.[7] A C18 column is a standard choice. UV detection is suitable due to the presence of the two chromophoric benzyl groups.

-

Example Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid to control ionization).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance, likely around 254 nm.

-

Injection Volume: 10 µL.

-

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format. The solubility should be reported in standard units such as mg/mL and mol/L.

Sample Data Table

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) | USP Classification |

| PBS (pH 7.4) | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |

| Ethanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |

| DMSO | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |

| Acetonitrile | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |

USP Solubility Classification

The United States Pharmacopeia (USP) provides descriptive terms for classifying solubility, which are invaluable for formulation and development contexts.

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute | Approximate Solubility (mg/mL) |

| Very soluble | < 1 | > 1000 |

| Freely soluble | From 1 to 10 | 100 - 1000 |

| Soluble | From 10 to 30 | 33 - 100 |

| Sparingly soluble | From 30 to 100 | 10 - 33 |

| Slightly soluble | From 100 to 1,000 | 1 - 10 |

| Very slightly soluble | From 1,000 to 10,000 | 0.1 - 1 |

| Practically insoluble | > 10,000 | < 0.1 |

| (Source: Adapted from USP general notices and literature)[8][9] |

Conclusion

While N,N-Dibenzylglycine is a valuable synthetic building block, a comprehensive understanding of its physicochemical properties is paramount for its effective use. This guide provides the definitive molecular weight information for both its free acid and hydrochloride salt forms. More importantly, it equips researchers with the theoretical understanding and a detailed, authoritative experimental protocol to determine the compound's solubility profile. By adhering to the principles of the isothermal shake-flask method and robust analytical quantification, drug development professionals can generate the high-quality, reliable data needed to advance their research and formulation efforts.

References

-

PubChem. 2-(N-benzylanilino)acetic acid. [Link]

-

PubChem. N,N-Dibenzylaniline. [Link]

-

PubChem. N,N-Dibenzylglycine. [Link]

-

ChemBK. Benzyl Glycine. [Link]

-

Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]

-

PubChem. 2-(Dibenzylamino)acetic acid. [Link]

-

United States Pharmacopeial Convention. USP DESCRIPTION AND SOLUBILITY.pdf. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

De Nardi, C., et al. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry, vol. 2017, 2017, pp. 1-8. [Link]

-

PubChemLite. 2-(dibenzylamino)acetic acid (C16H17NO2). [Link]

-

United States Pharmacopeia. 1134 Description and Solubility. [Link]

-

Carlson, C. Determination of Amino Acid Concentrations using HPLC. BCO-DMO, 2018. [Link]

-

ResearchGate. Solubility definitions. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Scribd. USP 42 Description & Relative Solubility. [Link]

-

PubChemLite. Acetic acid, 2,2-diphenyl-, 3-(diethylamino)propyl ester. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Lestari, W., et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, vol. 6, no. 3, 2022, pp. 435-442. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

Davit, B., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, vol. 15, no. 3, 2008, pp. 20-25. [Link]

-

PubChemLite. Acetic acid, 2,2-diphenyl-2-methoxy-, (3-(diethylamino)propyl) ester, hydrochloride. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

Sources

- 1. 2-(Dibenzylamino)acetic acid | C16H17NO2 | CID 174082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dibenzylglycine | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

protocol for synthesis of N,N-Dibenzylglycine from glycine

An Application Note and Detailed Protocol for the Synthesis of N,N-Dibenzylglycine from Glycine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Dibenzylglycine, a valuable tertiary amino acid derivative used in organic synthesis and as a building block in drug discovery. We present a detailed, field-proven protocol for the direct N-alkylation of glycine using benzyl halide under basic conditions. The narrative emphasizes the rationale behind experimental choices, potential pitfalls, and robust methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this compound.

Introduction and Strategic Overview

N,N-Dibenzylglycine is a key intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. Its dibenzyl groups can serve as protecting groups that are removable under hydrogenolysis conditions, or they can be retained as a core structural feature. The synthesis of N,N-disubstituted amino acids like N,N-Dibenzylglycine can be approached through several strategic routes.

The two most prevalent strategies are:

-

Direct N-Alkylation: This is a classical and direct approach involving the nucleophilic substitution reaction between the amino group of glycine and an alkylating agent, such as a benzyl halide. This method is advantageous due to its operational simplicity and the ready availability of starting materials.

-

Reductive Amination: This alternative strategy involves the reaction of glycine with benzaldehyde to form an imine (or its enamine equivalent), which is then reduced in situ to yield the target tertiary amine.[1][2] While highly effective, especially for preventing over-alkylation, it requires careful selection of reducing agents that are compatible with the carboxylic acid moiety.[3][4]

This application note will focus on the Direct N-Alkylation method, providing a detailed, step-by-step protocol that has been optimized for yield and purity.

The Chemistry: Mechanism and Rationale

The direct N-alkylation of glycine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) proceeds via a nucleophilic substitution (SN2) mechanism.[5]

Key Mechanistic Steps:

-

Deprotonation: Glycine, an amino acid, exists as a zwitterion at neutral pH. To render the nitrogen atom nucleophilic, a sufficiently strong base is required. In this protocol, an excess of sodium hydroxide is used to deprotonate both the carboxylic acid group (forming a sodium carboxylate) and the ammonium group (freeing the lone pair on the nitrogen). The resulting glycinate dianion is a potent nucleophile.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the glycinate attacks the electrophilic benzylic carbon of the benzyl halide. The halide ion is displaced as the leaving group. This step occurs twice to install both benzyl groups.

-

Controlling the Reaction: The reaction is performed in an aqueous medium where the sodium salt of glycine is highly soluble. Benzyl halide is sparingly soluble and is added portion-wise to maintain a manageable reaction rate and exotherm. The use of at least two equivalents of base per equivalent of glycine is critical to neutralize the two equivalents of acid (HCl or HBr) generated during the two alkylation steps, thereby keeping the amine nucleophilic throughout the reaction.

A potential side reaction is the O-alkylation of the carboxylate to form the benzyl ester. However, under these aqueous basic conditions, the carboxylate is a relatively poor nucleophile compared to the amine, and any ester formed is likely to be saponified (hydrolyzed) back to the carboxylate salt.

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes the synthesis of N,N-Dibenzylglycine from glycine and benzyl chloride.

Materials and Equipment

Reagents:

-

Glycine (≥99%)

-

Sodium Hydroxide (NaOH), pellets (≥98%)

-

Benzyl Chloride (≥99%)

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Diethyl Ether (ACS grade)

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Ice-water bath

-

Separatory funnel (1 L)

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Reagent Stoichiometry and Data

The following table summarizes the quantities for a representative reaction scale.

| Reagent | MW ( g/mol ) | Equivalents | Amount (moles) | Mass/Volume |

| Glycine | 75.07 | 1.0 | 0.10 | 7.51 g |

| Sodium Hydroxide | 40.00 | 3.0 | 0.30 | 12.0 g |

| Benzyl Chloride | 126.58 | 2.2 | 0.22 | 27.85 g (25.2 mL) |

| Deionized Water | 18.02 | - | - | 150 mL |

| Conc. HCl | 36.46 | - | - | As needed for pH 2-3 |

Causality: Using a slight excess of benzyl chloride (2.2 eq.) ensures the complete di-alkylation of glycine. A significant excess of NaOH (3.0 eq.) is crucial to deprotonate glycine and neutralize the two equivalents of HCl produced during the reaction, maintaining a basic environment.

Step-by-Step Synthesis Procedure

Workflow Visualization

Caption: Experimental workflow for the synthesis of N,N-Dibenzylglycine.

Procedure:

-

Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve glycine (7.51 g, 0.10 mol) and sodium hydroxide (12.0 g, 0.30 mol) in 150 mL of deionized water. Stir until all solids have dissolved.

-

Initial Heating: Gently heat the solution to 60-70°C using a heating mantle.

-

Addition of Benzyl Chloride: Add benzyl chloride (25.2 mL, 0.22 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the mixture may begin to reflux gently. Maintain control by adjusting the addition rate.

-

Reaction: After the addition is complete, increase the heating to maintain a steady reflux (approx. 90-95°C). Stir the vigorous, two-phase mixture for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of glycine.

-

Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and wash with diethyl ether (2 x 100 mL) to remove unreacted benzyl chloride and byproducts like benzyl alcohol. Discard the organic layers.

-

Workup - Precipitation: Place the aqueous layer in a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A thick, white precipitate of N,N-Dibenzylglycine will form.

-

Isolation: Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with a small amount of cold deionized water (2 x 30 mL) to remove inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.

-

(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Product Characterization

The identity and purity of the synthesized N,N-Dibenzylglycine should be confirmed using standard analytical techniques.

Chemical Structure and Reaction

Caption: Reaction scheme for the dibenzylation of glycine.

-

Physical Appearance: White crystalline solid.

-

Molecular Formula: C₁₆H₁₇NO₂[6]

-

Molecular Weight: 255.31 g/mol

-

Melting Point: Literature values are typically in the range of 119-121°C. The observed melting point should be sharp and close to this range.

-

¹H NMR Spectroscopy: (400 MHz, CDCl₃, δ in ppm): The spectrum should show characteristic signals:

-

~7.20-7.40 (m, 10H, Ar-H)

-

~3.70 (s, 4H, Ar-CH ₂)

-

~3.20 (s, 2H, N-CH ₂)

-

A broad singlet for the carboxylic acid proton (COOH), which may be variable or exchange with D₂O.

-

-

¹³C NMR Spectroscopy: (100 MHz, CDCl₃, δ in ppm): Expected signals around:

-

~175 (C=O)

-

~138 (quaternary Ar-C)

-

~127-129 (Ar-CH)

-

~58 (Ar-C H₂)

-

~55 (N-C H₂)

-

-

Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.1332; found: 256.1338.

Trustworthiness: Troubleshooting and Scientific Insights

| Problem | Potential Cause | Solution / Explanation |

| Low Yield | Incomplete reaction. | Ensure the reaction is heated for the full duration. Confirm disappearance of starting material by TLC. Ensure sufficient base was used to keep the amine deprotonated. |

| Product lost during workup. | Be careful not to use excessive water for washing the final product, as it has some solubility. Ensure complete precipitation by cooling thoroughly and adjusting to the correct pH. | |

| Oily Product / Fails to Solidify | Presence of impurities (e.g., benzyl alcohol, unreacted benzyl chloride). | The diethyl ether wash is critical. Perform it thoroughly. If the product remains oily, try triturating with hexanes before attempting recrystallization. |

| Incorrect pH for precipitation. | The isoelectric point of N,N-Dibenzylglycine is acidic. Ensure the pH is brought down to 2-3 for maximal precipitation. Using a pH meter is more accurate than pH paper. | |

| Product Contaminated with Monobenzylglycine | Insufficient benzyl chloride or reaction time. | This indicates incomplete dialkylation. Use a slight excess of the alkylating agent (2.1-2.2 eq.) and ensure adequate reaction time and temperature. Purification by recrystallization may be necessary to remove the more polar monobenzylglycine. |

References

-

PubChem. (n.d.). N,N-Dibenzylglycine. National Center for Biotechnology Information. Retrieved from [Link]6]

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]1]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]3]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]5]

-

Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link]4]

-

StackExchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. Retrieved from [Link]]

-

Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. N,N-Dibenzylglycine | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]

using N,N-Dibenzylglycine as a ligand in metal complexes

Application Note: Development and Characterization of Lipophilic Metal Complexes using N,N-Dibenzylglycine (DBG)

Abstract

This technical guide outlines the protocol for utilizing N,N-Dibenzylglycine (DBG) as a bidentate, bulky hydrophobic ligand in the synthesis of transition metal complexes. Unlike simple glycine, DBG incorporates two benzyl groups on the nitrogen atom, significantly increasing the lipophilicity of the resulting complexes. This modification is critical for drug development applications requiring enhanced membrane permeability (bioavailability) and for catalytic systems requiring steric protection of the metal center. This guide covers ligand properties, synthesis protocols for Copper(II) and Zinc(II) complexes, structural characterization, and biological validation.

Introduction: The Ligand Architecture

N,N-Dibenzylglycine (DBG) is a derivative of glycine where the amino hydrogens are replaced by benzyl groups.

-

Formula: C

H -

MW: 255.31 g/mol

-

Key Feature: Steric Bulk & Lipophilicity.

Mechanistic Insight:

In coordination chemistry, the steric bulk of the dibenzyl moiety exerts a "zone of exclusion" around the metal center. While glycine typically forms octahedral complexes (e.g., [M(gly)

Coordination Modes:

-

N,O-Chelation (Preferred): The nitrogen lone pair and one carboxylate oxygen bind to the metal, forming a stable 5-membered chelate ring.

-

O-Monodentate: If the steric bulk prevents N-coordination (rare in 1:2 complexes, common in 1:4), coordination occurs solely through the carboxylate.

Experimental Protocol: Synthesis of Metal-DBG Complexes

This protocol focuses on the synthesis of Bis(N,N-dibenzylglycinato)copper(II) , a model complex for bioinorganic studies.

Materials

-

Ligand: N,N-Dibenzylglycine (98% purity).

-

Metal Precursor: Copper(II) Acetate Monohydrate [Cu(OAc)

[1]·H -

Solvent: Ethanol (Absolute) and Deionized Water.[2]

-

Base: Sodium Hydroxide (1M solution) or Triethylamine (Et

N).

Synthesis Workflow

Step 1: Ligand Deprotonation To ensure coordination, the carboxylic acid proton must be removed.

-

Dissolve 2.0 mmol (0.51 g) of N,N-Dibenzylglycine in 20 mL of warm absolute ethanol (50°C).

-

Add 2.0 mmol of base (e.g., 2.0 mL of 1M NaOH) dropwise.

-

Observation: The solution should remain clear.

Step 2: Metalation

-

Dissolve 1.0 mmol (0.20 g) of Cu(OAc)

·H -

Add the blue copper solution dropwise to the stirring ligand solution.

-

Reaction Time: Reflux at 70°C for 3 hours. The solution will turn a deep blue/green color, indicative of N,O-chelation.

Step 3: Isolation

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Precipitation: The hydrophobic complex should precipitate as dark blue crystals or powder.

-

Filtration: Filter the solid, wash with cold water (to remove NaOAc) and cold ethanol (to remove unreacted ligand).

-

Drying: Dry in a vacuum desiccator over silica gel.

Yield Calculation:

Characterization Protocols

To validate the structure, you must confirm the loss of the carboxylic proton and the engagement of the nitrogen atom.

FTIR Spectroscopy (The Carboxylate Shift)

The difference between asymmetric and symmetric carboxylate stretches (

| Functional Group | Free Ligand (cm | Metal Complex (cm | Interpretation |

| Absent (Tertiary amine) | N/A | Confirm no N-H bands (impurity check). | |

| 1700-1730 (COOH) | 1600-1630 | Shift Down: Deprotonation & Coordination. | |

| ~1400 | 1380-1400 | Used to calculate | |

| N/A | > 200 cm | Unidentate coordination.[3] | |

| N/A | < 200 cm | Bidentate (Chelating) coordination (Expected). | |

| Absent | 450-500 | Confirmation of Metal-Nitrogen bond. | |

| Absent | 300-350 | Confirmation of Metal-Oxygen bond. |

UV-Vis Spectroscopy

-

Solvent: Chloroform or DMSO (due to high lipophilicity).

-

d-d Transitions: Look for a broad band around 600-650 nm.

-

< 600 nm: Suggests strong field, square planar geometry (typically purple/blue).

-

> 650 nm: Suggests distorted octahedral or tetrahedral geometry (typically green).

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical decision points in the synthesis and characterization workflow.

Caption: Workflow for the synthesis and validation of Metal-DBG complexes. Green path indicates successful chelation.

Application Note: Biological Evaluation (Lipophilicity)

The primary advantage of DBG over simple glycine is the enhancement of the partition coefficient (logP), predicting better blood-brain barrier (BBB) or cell membrane penetration.

Protocol: Shake-Flask LogP Determination

-

System: n-Octanol / Water (buffered to pH 7.4).

-

Procedure:

-

Dissolve a known mass of the [M(DBG)

] complex in n-octanol saturated with water. -

Add an equal volume of water saturated with n-octanol.

-

Shake for 24 hours at 25°C.

-

Separate phases via centrifugation.

-

-

Analysis: Measure metal concentration in both phases using ICP-OES or UV-Vis.

-

Calculation:

Target: A logP > 0 indicates lipophilicity. DBG complexes typically exhibit logP values > 1.5, whereas glycine complexes are often < 0 (hydrophilic).

References

-

Chemical Structure & Properties: PubChem.[4] N,N-Dibenzylglycine (CID 174081). National Library of Medicine. [Link]

-

General Synthesis of Amino Acid Complexes: Mohammed, S. F. (2010).[5] Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10). [Link]

- IR Characterization of Carboxylates: Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard Text Reference).

-

Lipophilicity in Drug Design: Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

Sources

Application Note: N,N-Dibenzylglycine (N,N-Bn₂-Gly) in Peptide Synthesis: Protection Strategy & Steric Management

Abstract & Strategic Utility

The incorporation of N,N-Dibenzylglycine (N,N-Bn₂-Gly) into peptide sequences represents a specialized "masking" strategy. Unlike standard urethane protecting groups (Fmoc, Boc), the dibenzyl moiety serves a dual purpose: it acts as a robust, acid-stable/base-stable protecting group for the N-terminus, and it functions as a steric modulator.

This strategy is primarily employed in three scenarios:

-

N-Terminal Capping: To introduce a hydrophobic, proteolysis-resistant cap at the N-terminus.

-

Precursor to N-Benzyl Glycine: Controlled hydrogenolysis allows the conversion of N,N-Bn₂-Gly into N-mono-benzyl glycine (a secondary amine), which is difficult to synthesize directly without over-alkylation.

-

Prevention of Diketopiperazine (DKP) Formation: The bulky dibenzyl group prevents the nucleophilic attack of the N-terminal amine on the preceding ester linkage, a common side reaction in Proline/Glycine-rich sequences.

This guide details the synthesis, difficult coupling (due to steric bulk), and orthogonal deprotection of this unique building block.

Synthesis of the Building Block

While N,N-Bn₂-Gly-OH is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.

Protocol A: Direct Alkylation of Glycine

Principle: Exhaustive alkylation of glycine using benzyl bromide under basic conditions.

Reagents:

-

Glycine (1.0 eq)

-

Benzyl Bromide (2.2 eq)

-

Potassium Carbonate (

) or Sodium Hydroxide (NaOH) -

Solvent: Ethanol/Water (1:1) or DMF[1]

Step-by-Step:

-

Dissolution: Dissolve Glycine (10 mmol) and

(25 mmol) in 50 mL of Ethanol/Water (1:1). -

Alkylation: Add Benzyl Bromide (22 mmol) dropwise while stirring vigorously at reflux (80°C).

-

Reaction: Stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The product (tertiary amine) will move significantly higher than the starting glycine.

-

Work-up: Evaporate ethanol. Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Coupling Strategy: Overcoming Steric Hindrance

The Challenge: The two benzyl groups create a "steric umbrella" around the carboxyl group, making activation and nucleophilic attack by the resin-bound amine significantly slower than standard amino acids. Standard DIC/HOBt coupling often results in deletion sequences.

Recommended Coupling Conditions

| Parameter | Standard Condition (Avoid) | High-Efficiency Condition (Recommended) |

| Activator | HBTU / DIC | HATU or COMU (Uronium/Aminium salts) |

| Additive | HOBt | HOAt (7-aza-1-hydroxybenzotriazole) |

| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine / Collidine) |

| Stoichiometry | 3-4 equivalents | 2-3 equivalents (Higher conc. is better than excess volume) |

| Reaction Time | 1 hour | 2-4 hours (Double coupling recommended) |

Protocol B: On-Resin Coupling of N,N-Bn₂-Gly-OH

Pre-requisite: Resin-bound peptide with a free N-terminal amine (deprotected).

-

Activation Cocktail:

-

Weigh N,N-Bn₂-Gly-OH (3 eq relative to resin loading).

-

Weigh HATU (2.9 eq).

-

Dissolve in minimal dry DMF (approx. 0.2 M concentration).

-

Add HOAt (3 eq) to enhance reactivity.

-

Add Collidine (6 eq) immediately before adding to the resin. Note: Collidine is a weaker base than DIEA but less likely to cause racemization or side reactions during slow couplings.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Shake/agitate at room temperature for 3 hours .

-

-

Monitoring (Self-Validating Step):

-

Standard Kaiser Test: Will show negative (yellow) if coupling is complete.

-

Chloranil Test: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.

-

Micro-Cleavage (Gold Standard): Cleave a small aliquot (2 mg resin) with TFA/H2O (95:5) and analyze by LC-MS. Look for the mass shift corresponding to +239.3 Da (N,N-Bn₂-Gly residue).

-

-

Double Coupling: If LC-MS shows incomplete conversion (>5% starting material), repeat the coupling step with fresh reagents.

Deprotection Strategy: Orthogonal Hydrogenolysis

Once coupled, the N,N-Bn₂-Gly moiety is extremely stable. It survives TFA cleavage (used in Boc/Fmoc protocols) and piperidine (Fmoc removal).[2]

-

To keep it: Simply cleave the peptide from the resin using standard TFA cocktails.

-

To remove it (or modify it): You must use Catalytic Hydrogenolysis .[3]

Decision Matrix: Resin Selection

If you plan to deprotect the benzyl groups while the peptide is still on the resin, you must choose the resin carefully.

-

Standard Polystyrene (PS) Resins: Poor swelling in solvents required for hydrogenation (MeOH, EtOH). Avoid.

-

PEG-PS (e.g., Tentagel) or ChemMatrix: Excellent swelling in amphiphilic solvents. Recommended.

-

Linker Stability: The linker must be stable to hydrogenolysis (e.g., Wang, Rink Amide are stable; Benzyl ester linkers are NOT).

Protocol C: On-Resin Catalytic Hydrogenolysis

Objective: Remove Benzyl groups to regenerate the free amine (Gly) or mono-benzyl amine.

-

Solvent Exchange: Wash resin 5x with DMF, then 5x with THF/MeOH (1:1).

-

Catalyst Preparation:

-

Use Pd/C (10% Palladium on Carbon) .[3]

-

Alternative:Pd(OH)₂ (Pearlman's Catalyst) is more active for stubborn hindered amines.

-

-

Reaction:

-

Suspend resin in THF/MeOH (1:1).

-

Add Pd/C (50% w/w relative to peptide weight).

-

Hydrogen Source:

-

Method A (Balloon): Sparge with H₂ gas, then keep under H₂ balloon atmosphere.[3]

-

Method B (Transfer Hydrogenation - Safer): Add Ammonium Formate (10 eq) or 1,4-Cyclohexadiene (10 eq). Heat to 40°C.

-

-

-

Duration:

-

4 hours for partial deprotection (monitoring required).

-

12-24 hours for complete debenzylation.

-

-

Wash: Extensive washing with DMF and DCM is required to remove the black Pd powder. Tip: Wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) to sequester Pd traces.

Visualizing the Workflow

The following diagram illustrates the decision pathways for using N,N-Bn₂-Gly in SPPS.

Caption: Workflow for the incorporation and orthogonal manipulation of N,N-Dibenzylglycine in Solid Phase Peptide Synthesis.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric clash between the two benzyl groups and the resin matrix. | Switch from HBTU to HATU/HOAt . Increase temperature to 50°C (microwave assisted) for 10 mins. |

| Precipitation in DMF | N,N-Bn₂-Gly is highly hydrophobic. | Use a solvent mixture of DMF/DCM (1:1) or NMP to improve solubility during coupling. |

| Incomplete Hydrogenolysis | 1. Resin not swelling in MeOH.2. Sulfur poisoning of Pd catalyst (from Met/Cys). | 1. Use THF/MeOH or pure THF.2. Increase catalyst loading to 100% w/w. Use Pd(OH)₂. Ensure resin is sulfur-free or use solution-phase hydrogenolysis after cleavage. |

| Racemization | Not applicable for Glycine (achiral). | Note: If applying this strategy to chiral amino acids (e.g., N,N-Bn₂-Phe), avoid strong bases and high heat. |

References

-

Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

- Quibell, M., & Johnson, T. (1995). N,N-Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) mediated coupling of N-methyl-amino acids. Tetrahedron Letters, 36(19), 3439-3442. (Context on hindered couplings).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

-

BenchChem. (2025).[3][4] Catalytic Hydrogenolysis for N-Benzyl Deprotection.[2][5] Application Note. Link

Sources

- 1. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of N-Benzylglycine Ethyl Ester via Controlled N-Alkylation

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the N-alkylation of glycine ethyl ester with benzyl chloride . It prioritizes the suppression of dialkylation—a common pitfall in this synthesis—through kinetic control and stoichiometric precision.[1]

Abstract & Strategic Significance

N-Benzylglycine ethyl ester is a pivotal intermediate in the synthesis of pharmaceutical peptidomimetics and agrochemicals.[1] While reductive amination (using benzaldehyde) is often preferred for selectivity, direct alkylation with benzyl chloride remains the most cost-effective route for scale-up.[1] However, this pathway is plagued by the "Polyalkylation Paradox" : the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to significant formation of the N,N-dibenzyl impurity.[1]

This protocol details a Controlled Excess Nucleophile Strategy (CENS) to maximize mono-alkylation selectivity (

Reaction Mechanism & Critical Parameters[1]

The Nucleophilic Challenge

The reaction proceeds via a classic

Key Mechanistic Insight:

-

Primary Amine (

): Glycine ethyl ester.[1][3][4][5] -

Secondary Amine (

): N-benzylglycine ethyl ester (Product).[1][3][4][6][7] -

Reactivity: The inductive electron-donating effect of the benzyl group increases the electron density on the nitrogen in the product.[1] Consequently,

.[1] -

Solution: To ensure the benzyl chloride reacts with the

amine rather than the

Reaction Pathway Diagram[1]

Caption: Kinetic pathway showing the competition between mono- and di-alkylation. Excess substrate is required to favor the k1 pathway.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][8] | Mass/Vol | Role |

| Glycine ethyl ester HCl | 139.58 | 3.0 | 41.9 g | Nucleophile (Source) |

| Benzyl chloride | 126.58 | 1.0 | 12.6 g (11.5 mL) | Electrophile (Limiting Reagent) |

| Triethylamine ( | 101.19 | 3.0 | 30.3 g (42 mL) | Acid Scavenger |

| Ethanol (Absolute) | - | Solvent | 200 mL | Reaction Medium |

| Dichloromethane (DCM) | - | Workup | 100 mL | Extraction Solvent |

Step-by-Step Procedure

Phase 1: Free-Basing (In Situ) [1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

-

Charging: Add 41.9 g (0.3 mol) of Glycine ethyl ester hydrochloride and 200 mL of absolute ethanol.

-

Neutralization: Add 30.3 g (0.3 mol) of Triethylamine (

) in a single portion.-

Observation: The solution will become cloudy as Triethylamine Hydrochloride (

) precipitates.[1]

-

-

Activation: Heat the mixture to reflux (approx. 78°C) for 1 hour to ensure complete dissociation and free-basing of the glycine ester.

-

Filtration (Critical): Cool the mixture to room temperature. Filter off the precipitated

salts using a sintered glass funnel.[1]

Phase 2: Controlled Alkylation

-

Thermal Equilibration: Heat the filtrate to 40°C .

-

Addition: Load 12.6 g (0.1 mol) of Benzyl chloride into the addition funnel. Add it dropwise over 60 minutes to the stirring amine solution.

-

Control: The slow addition ensures the concentration of electrophile remains low relative to the nucleophile, statistically favoring mono-alkylation.[1]

-

-

Reaction: After addition is complete, stir at 40°C for 4 hours .

-

Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 3:1).

Phase 3: Workup & Purification

-

Quench: Evaporate the ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.

-

Partition: Dissolve the residue in 100 mL Water and 100 mL DCM .

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer again with 2 x 50 mL DCM .[1]

-

Note: The excess unreacted glycine ethyl ester (free base) is partially water-soluble but will partition into DCM.[1]

-

-

Washing: Wash the combined organic layers with Brine (50 mL) . Dry over anhydrous

.[1][2] -

Concentration: Filter and concentrate in vacuo.

-

Purification (Distillation): The crude oil contains the product and excess glycine ethyl ester.[1]

Workflow Visualization

Caption: Operational workflow emphasizing the intermediate filtration and controlled addition steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Di-benzyl Impurity | Localized high concentration of BnCl | Increase stirring speed; reduce addition rate of BnCl.[1] |

| Low Conversion | Temperature too low or old reagents | Increase temp to 60°C; ensure BnCl is not hydrolyzed (check purity). |

| Emulsion during Workup | Amphiphilic nature of amines | Add solid NaCl to saturate the aqueous phase; filter through Celite if necessary.[1] |

| Product Color | Oxidation of amines | Perform reaction under Nitrogen ( |

Characterization Data (Expected)

-

Appearance: Clear to pale yellow oil.[1]

-

NMR (

-

MS (ESI): Calculated for

Safety Considerations

-

Benzyl Chloride: A potent lachrymator and suspected carcinogen.[1] Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.[1]

-

Triethylamine: Flammable and corrosive.[1]

-

Waste Disposal: All aqueous waste containing benzyl chloride residues must be treated with base (NaOH) to hydrolyze active alkylating agents before disposal.[1]

References

-

Guidechem. How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively? (Accessed 2023).[1][9]

-

PubChem. N-Benzylglycine ethyl ester Compound Summary. National Library of Medicine.[1] [1]

-

Organic Syntheses. Glycine ethyl ester hydrochloride.[1][3][8] Org.[1][7][8][9][10] Syn. Coll. Vol. 2, p.310.[1] [1]

-

Google Patents. CN1202076C - Production method of N-benzyl glycine ethyl ester.[1]

Sources

- 1. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzyl Esters [organic-chemistry.org]

- 10. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

N,N-Dibenzylglycine as a precursor for amino acid derivatives

Application Note: N,N-Dibenzylglycine as a Strategic Scaffold for

Executive Summary

N,N-Dibenzylglycine (N,N-DBG) and its ester derivatives represent a cornerstone class of "masked" glycine equivalents in organic synthesis. Unlike carbamate-based protecting groups (Boc, Fmoc) utilized in peptide chemistry, the N,N-dibenzyl moiety provides extreme steric bulk and non-carbamate stability, making it the precursor of choice for generating

This guide details the operational protocols for transforming N,N-dibenzylglycine ethyl ester into complex non-proteinogenic amino acids. It focuses on the Glycine Enolate Strategy , a robust method for constructing carbon-carbon bonds at the

Strategic Utility & Mechanism

The utility of N,N-DBG lies in its ability to stabilize the

-

Steric Shielding: The two benzyl groups prevent N-alkylation during the enolate formation step, forcing reaction exclusively at the C-terminus (

-carbon). -

Enolate Stability: The ester enolate of N,N-DBG is generated using strong, non-nucleophilic bases (e.g., LDA, LiHMDS).

-

Orthogonality: The benzyl groups are stable to basic and acidic conditions used in alkylation but are cleanly removed via catalytic hydrogenation (

, Pd/C), releasing the free primary amine.

Mechanism of Action: The Alkylation Cycle

Figure 1: The N,N-Dibenzylglycine Enolate Alkylation Cycle.

Experimental Protocols

Protocol A: Preparation of N,N-Dibenzylglycine Ethyl Ester

Prerequisite: Synthesis of the scaffold from commercially available Glycine Ethyl Ester HCl.[1]

Materials:

-

Glycine ethyl ester hydrochloride (1.0 equiv)

-

Benzyl chloride (2.2 equiv)[2]

-

Potassium carbonate (

) (anhydrous, 2.5 equiv) -

Acetonitrile (ACN) or DMF (Solvent)[3]

-

Sodium iodide (catalytic, 0.1 equiv)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend Glycine ethyl ester HCl (10 g, 71.6 mmol) and

(24.7 g, 179 mmol) in ACN (150 mL). -

Addition: Add Benzyl chloride (18.2 mL, 157 mmol) and catalytic NaI (1.0 g).

-

Reaction: Heat the mixture to reflux (

C) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2); the mono-benzyl intermediate appears first, followed by the di-benzyl product. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess carbonate). -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry over

, filter, and concentrate. The crude oil can be purified via flash column chromatography (SiO2, Hexane/EtOAc 9:1) to yield a pale yellow oil.-

Expected Yield: 85–90%

-

Data:

NMR (CDCl3) shows a singlet for the benzylic protons (

-

Protocol B: -Alkylation (The "Masked" Glycine Enolate)

Target: Synthesis of racemic Phenylalanine analog (Example using Benzyl Bromide).

Safety Note: LDA is pyrophoric. All steps must be performed under inert atmosphere (

Materials:

-

N,N-Dibenzylglycine ethyl ester (1.0 equiv)

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

-

Electrophile (e.g., Benzyl bromide, 1.2 equiv)

-

Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

LDA Preparation (In-situ):

-

Cool a flame-dried flask containing dry THF (20 mL/g substrate) to

C (Dry ice/Acetone bath). -

Add Diisopropylamine.

-

Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at

C to ensure complete LDA formation.

-

-

Enolate Formation:

-

Dissolve N,N-Dibenzylglycine ethyl ester in a minimal amount of dry THF.

-

Add this solution dropwise to the LDA solution at

C. -

Critical: Stir for 45–60 minutes at

C. The solution usually turns yellow/orange, indicating enolate formation.

-

-

Alkylation:

-

Add the Electrophile (neat or in THF) dropwise.

-

Allow the reaction to stir at

C for 1 hour, then slowly warm to room temperature over 3–4 hours.

-

-

Quenching:

-

Quench with saturated aqueous

solution.

-

-

Extraction:

-

Extract with Diethyl Ether or EtOAc (3x). Combine organics, wash with brine, dry (

), and concentrate.

-

-

Purification:

-

Purify via column chromatography.[4] The bulky benzyl groups make the product lipophilic, facilitating separation from unreacted polar impurities.

-

Protocol C: Deprotection (Hydrogenolysis)

Objective: Removal of N-benzyl groups to yield the free amino acid ester.

Procedure:

-

Dissolve the alkylated product in Methanol or Ethanol (0.1 M concentration).

-

Add Palladium on Carbon (Pd/C, 10 wt% loading, 20% by weight of substrate).

-

Note: Add catalyst carefully under Argon to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge the vessel with

gas (balloon pressure is usually sufficient for N-benzyl cleavage, though a Parr shaker at 40 psi accelerates the reaction). -

Stir vigorously at Room Temperature for 12–24 hours.

-